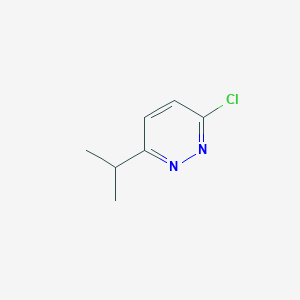

3-Chloro-6-isopropylpyridazine

Overview

Description

3-Chloro-6-isopropylpyridazine is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Chloro-6-isopropylpyridazine is 1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3-Chloro-6-isopropylpyridazine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Pharmaceutical Drug Synthesis

3-Chloro-6-isopropylpyridazine: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its pyridazine ring is a common motif in many drug molecules, and its modification can lead to the development of new therapeutic agents. For instance, it can be used to create derivatives with potential antihypertensive or anticancer properties .

Material Science

In material science, 3-Chloro-6-isopropylpyridazine can be utilized to synthesize novel organic compounds that may serve as conductive materials, dyes, or fluorescence markers. Its ability to participate in various chemical reactions makes it a versatile building block for developing new materials with desired properties .

Agriculture

This compound could have applications in the development of new agrochemicals. By incorporating 3-Chloro-6-isopropylpyridazine into the molecular structure of pesticides or herbicides, researchers can potentially enhance their effectiveness or reduce their environmental impact .

Environmental Impact Studies

3-Chloro-6-isopropylpyridazine: may also be studied for its environmental fate and transport. Understanding how this compound degrades or persists in the environment is crucial for assessing its ecological impact and for the development of safer chemical practices .

Biotechnology

In biotechnological research, 3-Chloro-6-isopropylpyridazine could be used as a precursor for synthesizing compounds that interact with biological macromolecules, aiding in the study of biochemical pathways or in the creation of diagnostic tools .

Pharmacology

The compound’s role in pharmacology is significant due to its potential use in creating molecules that can modulate biological targets, such as enzymes or receptors. This can lead to the discovery of new drugs with improved efficacy and safety profiles .

Safety and Hazards

The safety information for 3-Chloro-6-isopropylpyridazine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.63 to 2.41 , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-isopropylpyridazine. The compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to reactive gases may affect its stability.

properties

IUPAC Name |

3-chloro-6-propan-2-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSBKJSQWGYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591064 | |

| Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-isopropylpyridazine | |

CAS RN |

570416-35-2 | |

| Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-(propan-2-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

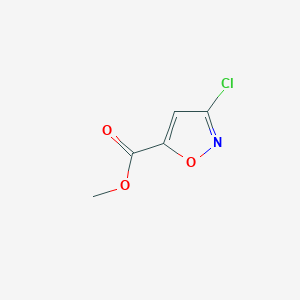

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)